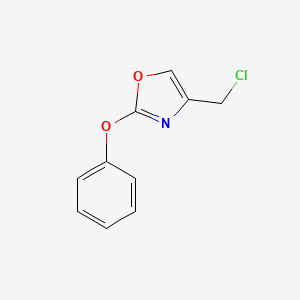

4-(Chloromethyl)-2-phenoxy-1,3-oxazole

Description

Contextual Significance of 1,3-Oxazole Scaffolds in Organic Synthesis

The 1,3-oxazole is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. This scaffold is a cornerstone in organic chemistry due to its prevalence in a wide array of biologically active natural products and synthetic compounds. chemicalbook.comgoogle.comresearchgate.net Its versatility makes it an important building block in drug discovery and development. thepharmajournal.comsemanticscholar.org

The oxazole (B20620) ring is found in numerous natural products, many of which are isolated from marine organisms and exhibit potent biological activities. nih.gov For instance, molecules like hennoxazole A possess antiviral properties, while others form the core of complex peptide alkaloids. chemicalbook.com This natural prevalence has inspired chemists to incorporate the oxazole moiety into novel therapeutic agents. nih.govijpsonline.com Consequently, oxazole derivatives have been developed as clinical drugs and candidates for treating a wide spectrum of diseases.

The pharmacological applications of oxazole-containing compounds are remarkably diverse, spanning antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral activities. thepharmajournal.comnih.govnih.gov This broad range of biological functions underscores the significance of the oxazole nucleus as a "privileged structure" in medicinal chemistry. chemicalbook.com The structural and chemical diversity of oxazole-based molecules allows them to interact with various enzymes and receptors within biological systems, making them highly valuable for designing new therapeutic agents.

Several classical and modern synthetic methods have been established for the construction of the oxazole ring, making it readily accessible for synthetic chemists. Notable methods include:

Robinson-Gabriel Synthesis: Involves the cyclodehydration of 2-acylaminoketones. thepharmajournal.com

Van Leusen Reaction: A versatile method that often utilizes tosylmethyl isocyanide (TosMIC) reacting with an aldehyde. chemicalbook.com

Fischer Oxazole Synthesis: Proceeds from the condensation of cyanohydrins and aldehydes. thepharmajournal.com

Bredereck Reaction: Synthesizes oxazoles from α-haloketones and formamide. ijpsonline.com

The availability of these robust synthetic routes has further cemented the importance of the 1,3-oxazole scaffold in organic synthesis. chemicalbook.comijpsonline.com

| Oxazole Derivative Class | Reported Biological Activity | Reference Example |

|---|---|---|

| General Derivatives | Antibacterial, Antifungal, Anti-inflammatory | thepharmajournal.comnih.gov |

| Marine Alkaloids | Antiviral, Cytotoxic, Antimalarial | nih.gov |

| Synthetic Analogues | Anticancer, Antitubercular, Antidiabetic | |

| Substituted Oxazoles | Cyclooxygenase-2 (COX-2) Inhibition | thepharmajournal.com |

Unique Structural Attributes and Research Interest in 2,4-Disubstituted Oxazoles

The C4 position of the oxazole ring, when functionalized with a reactive group like a chloromethyl moiety (-CH₂Cl), transforms the molecule into a versatile synthetic intermediate. The chloromethyl group is an excellent electrophilic site, susceptible to nucleophilic substitution. This allows for the straightforward introduction of a wide variety of other functional groups, including amines, alkoxides, and thiolates, enabling the synthesis of diverse molecular libraries for further investigation. Research on analogous 2-(halomethyl)-4,5-diphenyloxazoles has demonstrated that this "handle" provides a reactive scaffold for synthetic elaboration, highlighting its utility in building more complex molecules. A general synthesis for 4-chloromethyl-2-aryloxazole has been developed from substituted benzoic acid, indicating the accessibility of this structural motif. ijpsonline.com

The substituent at the C2 position also plays a crucial role. In the case of the target molecule, this is a phenoxy group (-OPh). Aryloxy groups are common features in many biologically active compounds, and their presence at the C2 position of an oxazole ring can modulate the molecule's electronic properties, lipophilicity, and steric profile, which are all key determinants of pharmacological activity. A German patent describes 2,4-disubstituted oxazole derivatives, including those with phenoxy radicals, as potential agents for treating diseases caused by rhinoviruses. google.com

The combination of a stable, often biologically relevant group at the C2 position and a reactive handle at the C4 position makes 2,4-disubstituted oxazoles like 4-(chloromethyl)-2-phenoxy-1,3-oxazole highly valuable platforms in medicinal chemistry and chemical biology for the development of new functional molecules.

| Compound Structure/Class | Key Structural Feature | Significance / Application |

|---|---|---|

| 4-(Chloromethyl)-2-aryl-1,3-oxazoles | Reactive chloromethyl group at C4 | Versatile intermediate for further chemical modification. ijpsonline.com |

| 2-(Phenoxy)-4-substituted-oxazoles | Phenoxy group at C2 | Potential antiviral applications. google.com |

| 2-(Halomethyl)-4,5-diaryloxazoles | Reactive halomethyl group at C2 | Scaffold for synthesizing analgesic and anti-inflammatory agents. |

| General 2,4-disubstituted oxazoles | Substitution at C2 and C4 | Substitution pattern is vital for tuning biological activity. thepharmajournal.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(chloromethyl)-2-phenoxy-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO2/c11-6-8-7-13-10(12-8)14-9-4-2-1-3-5-9/h1-5,7H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGUKWEWQYMUBKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=NC(=CO2)CCl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1048921-33-0 | |

| Record name | 4-(chloromethyl)-2-phenoxy-1,3-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reactivity Profile and Mechanistic Pathways of 4 Chloromethyl 2 Phenoxy 1,3 Oxazole

Reactivity of the Oxazole (B20620) Heterocycle

The reactivity of 4-(chloromethyl)-2-phenoxy-1,3-oxazole is governed by the intricate electronic interplay of the oxazole ring and its substituents. The oxazole core is a five-membered aromatic heterocycle containing both a weakly basic, pyridine-like nitrogen atom and a furan-like oxygen atom. thepharmajournal.com This structure results in a π-electron-excessive system, yet the electronegativity of the heteroatoms imparts distinct reactivity patterns at its three carbon positions (C2, C4, and C5). semanticscholar.org The presence of a phenoxy group at the C2 position and a chloromethyl group at the C4 position introduces further electronic and steric influences that modulate the inherent reactivity of the parent oxazole ring.

Electrophilic Aromatic Substitution on the Oxazole Ring (C5 selectivity with electron-donating groups)

The oxazole ring is generally susceptible to electrophilic aromatic substitution, with a pronounced preference for the C5 position. thepharmajournal.comsemanticscholar.org This regioselectivity is enhanced when an electron-donating group is present on the ring, which activates it towards electrophilic attack. thepharmajournal.comsemanticscholar.org In the case of this compound, the 2-phenoxy group acts as an electron-donating substituent through resonance, thereby increasing the electron density of the ring and further favoring substitution at C5. The 4-chloromethyl group is generally considered to be weakly electron-withdrawing, which slightly deactivates the ring but does not override the strong directing effect of the C2-phenoxy group.

The mechanism proceeds via the formation of a cationic intermediate (sigma complex), which is most effectively stabilized when the electrophile adds to the C5 position. This allows the positive charge to be delocalized across the ring and involve the lone pair of the ring oxygen, which is a more favorable arrangement compared to attack at C4.

Table 1: Regioselectivity in Electrophilic Substitution on Substituted Oxazoles

| Substituent at C2 | Substituent at C4 | Predicted Major Substitution Position | Rationale |

|---|---|---|---|

| Phenoxy (Electron-Donating) | Chloromethyl (Weakly Withdrawing) | C5 | The electron-donating phenoxy group strongly activates the C5 position for electrophilic attack. thepharmajournal.comsemanticscholar.org |

| Alkyl (Electron-Donating) | H | C5 | The alkyl group activates the ring, directing substitution to the most nucleophilic C5 position. |

| H | Ester (Electron-Withdrawing) | C5 (if reaction occurs) | The ring is deactivated, but the C5 position remains the most susceptible to electrophilic attack. |

Nucleophilic Substitution on the Oxazole Ring (C2 selectivity for leaving groups)

While nucleophilic substitution reactions on the oxazole ring itself are less common than electrophilic substitutions, they can occur if a suitable leaving group is present. thepharmajournal.com The inherent electron distribution of the oxazole ring makes the C2 position the most electrophilic and, therefore, the most susceptible to nucleophilic attack. The order of reactivity for the displacement of halogens, for instance, is C2 >> C4 > C5. thepharmajournal.comsemanticscholar.org

For this compound, the C2 position is occupied by a phenoxy group. While phenoxide is not a facile leaving group under typical conditions, the C2 position remains the most activated site for a potential intramolecular or intermolecular nucleophilic aromatic substitution, should conditions be forcing enough to enable the departure of the phenoxy moiety. It is important to distinguish this from nucleophilic attack on the chloromethyl substituent, which is a highly reactive electrophilic site for standard SN2 reactions but does not involve direct substitution on the heterocyclic ring.

Table 2: Relative Reactivity of Oxazole Positions to Nucleophilic Attack

| Position on Oxazole Ring | Relative Reactivity | Reason |

|---|---|---|

| C2 | High | Flanked by two electronegative heteroatoms (O and N), leading to significant electron deficiency. thepharmajournal.comsemanticscholar.org |

| C4 | Low | Less electron-deficient compared to C2. |

| C5 | Very Low | Generally the most electron-rich carbon, making it unfavorable for nucleophilic attack. semanticscholar.org |

Deprotonation and Ring-Opening Pathways (C2 deprotonation leading to isonitriles)

The acidity of the C-H protons on the oxazole ring follows the order C2 > C5 > C4. thepharmajournal.comtandfonline.com The proton at C2 is the most acidic (pKa ≈ 20) due to the inductive effect of the adjacent oxygen and nitrogen atoms, which stabilize the resulting carbanion. tandfonline.com Deprotonation at C2 with a strong base can lead to a ring-opening cascade, ultimately forming an isonitrile.

However, in this compound, the C2 position is substituted, meaning this specific deprotonation pathway is blocked. The next most acidic proton is at the C5 position. Treatment of this molecule with a strong base, such as an organolithium reagent, would lead to deprotonation at C5. The resulting C5-lithiated oxazole is a versatile intermediate that can react with various electrophiles, allowing for functionalization at this position. This pathway avoids the ring-opening associated with C2 deprotonation.

Cycloaddition Reactions (e.g., Diels-Alder as dienes for pyridine (B92270) formation)

Oxazoles can function as dienes in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, with various dienophiles. semanticscholar.org This reactivity provides a powerful synthetic route to substituted pyridines. In this process, the C4=C5 bond of the oxazole acts as the double bond component of the diene system. The reaction with a dienophile (e.g., an alkene or alkyne) forms a bicyclic intermediate which is typically unstable. This intermediate readily undergoes a retro-Diels-Alder reaction, extruding the oxygen bridge (often as water or another small molecule after rearrangement) to yield a pyridine ring.

The substituents on the this compound ring will influence the course of the reaction and will be incorporated into the final pyridine product. The 2-phenoxy group would be located at the 6-position of the resulting pyridine, and the 4-chloromethyl group would be at the 4-position, with the dienophile forming the remainder of the ring.

Table 3: General Scheme for Diels-Alder Reaction of Oxazoles

| Reactants | Intermediate | Final Product |

|---|---|---|

| Oxazole (Diene) + Dienophile | Bicyclic Adduct | Substituted Pyridine |

| This compound + Maleimide | Unstable bicyclic ether | 4-(Chloromethyl)-6-phenoxy-pyridine-2,3-dicarboximide (after aromatization) |

Oxidative Transformations and Ring Cleavage

The oxazole ring is susceptible to oxidative conditions, which can lead to ring cleavage. tandfonline.com Oxidation often occurs at the C4 position, resulting in the cleavage of the C4-C5 bond. tandfonline.com Various oxidizing agents, including singlet oxygen in photo-oxidation reactions, can effect this transformation. researchgate.net Photolysis of oxazoles can generate oxidized products through complex rearrangements. semanticscholar.orgtandfonline.com

For this compound, oxidation could lead to a mixture of products depending on the reagents and conditions used. The phenoxy group itself could also be a site of oxidation. Ring cleavage would likely break the molecule into fragments derived from the original C2-N3-C4 and C5-O1 segments, leading to the formation of amides, esters, or carboxylic acids after workup.

Table 4: Potential Products of Oxazole Oxidative Cleavage

| Oxidizing Agent | General Products from Oxazole Cleavage |

|---|---|

| Ozone (O₃) | Amides, anhydrides, carboxylic acids |

| Singlet Oxygen (¹O₂) | Triamides, imides |

| Potassium Permanganate (B83412) (KMnO₄) | Fragmented carboxylic acids |

Reductive Processes and Ring Opening

Reduction of the oxazole ring can lead to either partial reduction to form an oxazoline (B21484) or complete ring opening, depending on the reducing agent and reaction conditions. semanticscholar.org Catalytic hydrogenation, for example using a nickel-aluminum alloy in aqueous alkali, is known to cause reductive ring opening of oxazoles. semanticscholar.org Other methods may selectively reduce the C=N bond or the C=C bond.

In this compound, multiple functional groups are susceptible to reduction. The chloromethyl group can be hydrogenolyzed to a methyl group. The oxazole ring can be opened under harsh conditions. The phenoxy group could also be cleaved via hydrogenolysis, though this typically requires more forcing conditions (e.g., high-pressure hydrogenation with a palladium catalyst). Selective reduction would be a significant challenge, but milder reagents like sodium borohydride (B1222165) would likely reduce the imine-like C=N bond to afford an oxazoline without affecting the other functional groups.

N-Alkylation and N-Acylation of the Oxazole Nitrogen

The oxazole ring, while aromatic, possesses a nitrogen atom at the 3-position that behaves as a Lewis base. This nitrogen atom is the primary site for reactions with electrophiles such as alkylating and acylating agents.

N-Alkylation: The lone pair of electrons on the oxazole nitrogen can attack alkyl halides or other alkylating agents, leading to the formation of a quaternary oxazolium salt. This reaction demonstrates a strong propensity for occurring at the third position of the oxazole ring. researchgate.net The resulting oxazolium cation is stabilized by the aromatic system but is significantly more activated towards nucleophilic attack than the parent oxazole. The general mechanism involves the direct displacement of a leaving group from the alkylating agent by the nitrogen atom.

N-Acylation: Similarly, the oxazole nitrogen exhibits a high level of reactivity towards acylation. researchgate.netnih.gov Acyl halides or anhydrides react readily with the nitrogen atom to form an N-acyl oxazolium intermediate. This intermediate is highly reactive and can be used in various subsequent transformations. The acylation process proceeds via a nucleophilic attack of the nitrogen on the electrophilic carbonyl carbon of the acylating agent.

For this compound, these reactions are expected to proceed at the N-3 position, yielding the corresponding N-alkylated or N-acylated oxazolium salts.

Reactivity of the 4-(Chloromethyl) Moiety

The 4-(chloromethyl) group is the most reactive site on the molecule for many synthetic transformations due to the presence of a good leaving group (chloride) on a benzylic-like carbon.

The primary mode of reactivity for the chloromethyl group is through nucleophilic substitution, typically following an SN2 mechanism. The carbon atom of the chloromethyl group is highly electrophilic and susceptible to attack by a wide range of nucleophiles. Studies on analogous 2-(halomethyl)-4,5-diaryloxazoles demonstrate that this position is an effective scaffold for synthetic elaboration. csic.es

Reaction with Amines: Primary and secondary amines can displace the chloride ion to form the corresponding aminomethyl-oxazoles.

Reaction with Thiols: Thiolates and thiols (in the presence of a base) are potent nucleophiles that react efficiently to yield thioethers. For instance, thiophenoxide reacts to form 2-(phenylthiomethyl) oxazole analogues in high yield. csic.es

Reaction with Alcohols and Phenols: Alkoxides and phenoxides serve as oxygen-centered nucleophiles, displacing the chloride to form the corresponding ether linkages. csic.es

The table below summarizes typical nucleophilic substitution reactions based on analogous systems.

| Nucleophile | Reagent Example | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Amine | Piperidine | 4-(Piperidin-1-ylmethyl)-2-phenoxy-1,3-oxazole | Solvent (e.g., CH3CN), Heat | csic.es |

| Thiol | Thiophenol / NaH | 4-(Phenylthiomethyl)-2-phenoxy-1,3-oxazole | Solvent (e.g., THF), RT | csic.es |

| Thiocyanate | KSCN | (2-Phenoxy-1,3-oxazol-4-yl)methyl thiocyanate | Solvent (e.g., DMF), Heat | csic.es |

| Alcohol/Alkoxide | Sodium Methoxide | 4-(Methoxymethyl)-2-phenoxy-1,3-oxazole | Methanol, RT | csic.es |

| Phenol/Phenoxide | Phenol / K2CO3 | 4-(Phenoxymethyl)-2-phenoxy-1,3-oxazole | Solvent (e.g., Acetone), Reflux | csic.es |

The electrophilic character of the 4-(chloromethyl) group is the cornerstone of its reactivity. The carbon atom is bonded to a highly electronegative chlorine atom, which induces a significant partial positive charge (δ+) on the carbon via the inductive effect. This polarization makes the carbon atom an electrophilic center, readily attacked by electron-rich nucleophiles. uni.lu This inherent electrophilicity drives the nucleophilic substitution reactions detailed in the previous section and is also key to other transformations like Friedel-Crafts alkylations where the chloromethyl group can act as the electrophile to alkylate other aromatic rings.

The chloromethyl group can be chemically transformed through both oxidation and reduction, providing access to different functional groups at the 4-position of the oxazole ring.

Oxidation: The benzylic-like chloromethyl group can be oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product.

To Aldehyde: Mild oxidation methods, such as those using pyridine N-oxide in the presence of silver oxide or potassium nitrate (B79036) with a phase-transfer catalyst, can convert benzylic halides to aldehydes. nih.govrsc.org

To Carboxylic Acid: Stronger oxidizing agents, like hot potassium permanganate (KMnO₄), will oxidize the benzylic position directly to a carboxylic acid. researchgate.net

Reduction: The chloromethyl group can be reduced to a methyl group via reductive dehalogenation. A common and effective method is catalytic hydrogenation (hydrogenolysis), where the C-Cl bond is cleaved and replaced with a C-H bond in the presence of a palladium catalyst and a hydrogen source. Other methods, such as using H₃PO₃/I₂, have also been developed for the dehalogenation of benzyl (B1604629) halides.

| Transformation | Product | Reagent Example | Reference |

|---|---|---|---|

| Oxidation | 2-Phenoxy-1,3-oxazole-4-carbaldehyde | Pyridine N-oxide, Ag2O | nih.gov |

| Oxidation | 2-Phenoxy-1,3-oxazole-4-carboxylic acid | KMnO4, Heat | researchgate.net |

| Reduction (Hydrogenolysis) | 4-Methyl-2-phenoxy-1,3-oxazole | H2, Pd/C |

The carbon-chlorine bond in the 4-(chloromethyl) group can undergo homolytic cleavage to generate a carbon-centered radical. This radical intermediate can participate in various radical-mediated reactions. The stability of this benzylic-type radical is enhanced by the adjacent oxazole ring.

One significant application is in Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Polymerization (ATRP). In these processes, a transition metal catalyst (often copper or ruthenium-based) facilitates the reversible abstraction of the chlorine atom, generating the 2-phenoxy-1,3-oxazol-4-ylmethyl radical. This radical can then add across an alkene, leading to C-C bond formation. This method is a powerful tool for creating complex molecular architectures under controlled radical conditions.

Reactivity of the 2-Phenoxy Moiety

The 2-phenoxy group is generally the most stable and least reactive moiety of the molecule under many conditions. However, it can undergo specific reactions, primarily involving the ether linkage or the phenyl ring itself.

Cleavage of the Ether Bond: The C-O ether bond can be cleaved under harsh conditions. Treatment with strong protic acids like hydrobromic acid (HBr) or hydroiodic acid (HI) can protonate the ether oxygen, followed by nucleophilic attack by the halide ion on the oxazole C-2 carbon, leading to the formation of 2-halo-4-(chloromethyl)-1,3-oxazole and phenol. Reductive cleavage methods have also been developed.

Electrophilic Aromatic Substitution: The phenoxy group is an activating, ortho, para-directing group for electrophilic aromatic substitution (EAS). Therefore, the attached phenyl ring is susceptible to attack by electrophiles such as nitrating (HNO₃/H₂SO₄) or halogenating (Br₂/FeBr₃) agents. Substitution will preferentially occur at the positions ortho and para to the oxygen atom, with the para position generally favored due to reduced steric hindrance.

Electronic Influence on Oxazole Ring Reactivity

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing both a furan-like oxygen atom and a pyridine-like nitrogen atom. tandfonline.com This arrangement results in a π-electron-deficient system, which significantly influences its reactivity. The high electronegativity of the oxygen atom leads to a non-uniform distribution of electron density within the ring. tandfonline.comsemanticscholar.org

The reactivity of the carbon atoms in the oxazole ring towards electrophilic and nucleophilic attack is well-defined. The acidity of the ring protons decreases in the order C2 > C5 > C4. tandfonline.comsemanticscholar.org

Electrophilic Substitution : Due to the electron-withdrawing nature of the pyridine-like nitrogen, the oxazole ring is generally deactivated towards electrophilic attack compared to other five-membered heterocycles like furan. When such reactions do occur, they preferentially happen at the C5 position, which is the most electron-rich carbon. numberanalytics.comchempedia.info The presence of an electron-donating group can activate the ring towards electrophilic assault. tandfonline.com

Nucleophilic Substitution : Nucleophilic substitution reactions on an unsubstituted oxazole ring are uncommon. thepharmajournal.com However, they can occur if a good leaving group is present, with the ease of displacement being C2 >> C4 > C5. tandfonline.comthepharmajournal.com In this compound, the C2 position is substituted with a phenoxy group. While not a typical leaving group under neutral conditions, its departure could be facilitated under specific catalytic or harsh conditions. The most prominent site for nucleophilic attack on this molecule is the benzylic carbon of the chloromethyl group.

Deprotonation : The C2 proton is the most acidic, allowing for deprotonation with a strong base to form an organometallic species, which can then react with various electrophiles. wikipedia.org However, in the title compound, this position is substituted. Deprotonation at C5 is also possible, though it requires a stronger base.

The substituents on the ring in this compound further modulate this inherent reactivity. The 2-phenoxy group, with the electron-donating character of the ether oxygen, influences the electronic environment of the C2 and adjacent atoms. The 4-(chloromethyl) group acts as a mild electron-withdrawing group, further influencing the electron density at the C4 and C5 positions.

Potential for Aromatic Substitutions on the Phenyl Ring

The phenoxy group attached to the oxazole ring is susceptible to electrophilic aromatic substitution (EAS). The ether oxygen atom is an activating group and directs incoming electrophiles to the ortho and para positions due to its ability to donate a lone pair of electrons and stabilize the arenium ion intermediate through resonance.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring

| Reaction Type | Reagents (Examples) | Major Products (Predicted) |

| Halogenation | Br₂ / FeBr₃ | 2-Phenoxy group substituted with Br at ortho and para positions |

| Nitration | HNO₃ / H₂SO₄ | 2-Phenoxy group substituted with NO₂ at ortho and para positions |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Phenoxy group substituted with COR at the para position (less ortho due to sterics) |

Cleavage or Transformation of the Ether Linkage

The ether bond in this compound, which connects the phenyl ring to the C2 position of the oxazole ring, is generally stable. wikipedia.org Cleavage of such aryl ethers typically requires harsh reaction conditions. mdma.ch

Acid-Catalyzed Cleavage : Strong protic acids, particularly hydrohalic acids like HBr and HI, are commonly used for ether cleavage. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. wikipedia.org In this case, the attack could occur at either the oxazole C2 carbon or the phenyl sp² carbon. Due to the instability of a phenyl cation, the reaction would likely proceed via nucleophilic attack on the C2 carbon of the protonated oxazole, leading to the formation of a 2-halo-4-(chloromethyl)-1,3-oxazole and phenol.

Base-Induced Cleavage : Strong bases, such as organolithium compounds, can also cleave ethers, although this is less common for aryl ethers unless specific directing groups are present. wikipedia.org

Reductive Cleavage : Certain catalytic systems can achieve reductive cleavage of C-O bonds. For instance, palladium-catalyzed reactions or the use of strong reducing agents might be employed. organic-chemistry.org

Recent advances in photoredox catalysis have demonstrated selective cleavage of phenolic ethers, which could be applicable. chemrxiv.org This method often shows high functional group tolerance and proceeds under milder conditions.

Chemo- and Regioselective Transformations

The presence of multiple reactive sites makes chemo- and regioselectivity key considerations in the synthetic manipulation of this compound.

Chemoselectivity : The most reactive site for nucleophilic substitution is the sp³-hybridized carbon of the chloromethyl group. This allows for a wide range of selective transformations. Reactions with nucleophiles such as amines, thiols, and alkoxides can be performed under conditions that leave the oxazole ring, phenyl ring, and ether linkage intact. nih.gov For example, 2-(halomethyl)-4,5-diaryloxazoles readily undergo substitution reactions to prepare 2-alkylamino-, 2-alkylthio-, and 2-alkoxy-(methyl) oxazoles. nih.gov This high chemoselectivity makes the chloromethyl group a versatile handle for synthetic elaboration.

Regioselectivity : Regioselectivity becomes crucial when performing reactions on the ring systems.

Phenyl Ring : As discussed in section 3.3.2, electrophilic substitution on the phenyl ring is regioselectively directed to the ortho and para positions.

Oxazole Ring : While electrophilic substitution is directed to C5, other reactions like cycloadditions also exhibit regioselectivity. For instance, oxazoles can act as dienes in Diels-Alder reactions to form pyridines. wikipedia.org The substituents at C2 and C4 will influence the regiochemical outcome of such cycloadditions. A facile and highly regioselective process for the formation of 4-chloromethyl-1,3-oxazoles from 1,3-oxazole N-oxide/HCl salts has been described, highlighting the precise control that can be achieved in oxazole synthesis. researchgate.netx-mol.com

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. This can be achieved through both experimental and computational methods.

Experimental Mechanistic Studies

While specific experimental mechanistic studies on this compound are not widely reported, the mechanisms of its key reactions can be inferred from studies on analogous systems.

Nucleophilic Substitution at the Chloromethyl Group : This reaction is expected to proceed via a standard Sₙ2 mechanism. Experimental evidence for this would include second-order kinetics (first order in both the oxazole and the nucleophile) and inversion of stereochemistry if a chiral center were present. The reactivity of the related 2-bromomethyl analogue is higher than the chloromethyl compound, which is consistent with the Sₙ2 mechanism where bromide is a better leaving group than chloride. nih.gov

Ether Cleavage : Isotope labeling studies could be used to elucidate the mechanism of acid-catalyzed ether cleavage. For example, using H₂¹⁸O could help determine whether the C-O bond cleavage occurs between the oxygen and the phenyl ring or between the oxygen and the oxazole ring.

Computational Elucidation of Reaction Mechanisms (e.g., DFT calculations)

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into reaction mechanisms that can be difficult to obtain experimentally. irjweb.com DFT calculations can be used to map the potential energy surface of a reaction, identifying transition states and intermediates. zsmu.edu.ua

For oxazole systems, DFT studies have been employed to:

Analyze Reactivity : Calculations of frontier molecular orbitals (HOMO-LUMO) and electrostatic potential maps can predict the most likely sites for electrophilic and nucleophilic attack. irjweb.com A smaller HOMO-LUMO energy gap generally indicates higher reactivity. researchgate.net

Elucidate Reaction Pathways : DFT has been used to study the mechanism of cycloaddition reactions involving oxazoles and the atmospheric oxidation of oxazole initiated by OH radicals. beilstein-journals.orgrsc.org These studies calculate the activation energy barriers for different possible pathways, allowing for the determination of the most favorable mechanism. For example, in the oxidation by OH radicals, calculations showed that OH-addition to the ring carbons is kinetically much more favorable than H-abstraction. rsc.org

Determine Regioselectivity : In reactions with multiple possible products, DFT can calculate the relative energies of the transition states leading to each regioisomer, thereby predicting the observed regioselectivity. beilstein-journals.org

Table 2: Application of DFT in Understanding Oxazole Reactivity

| Computational Method | Property Calculated | Mechanistic Insight Provided | Reference |

| DFT (B3LYP) | HOMO-LUMO energies, chemical reactivity parameters | Predicts the molecule is highly reactive | irjweb.com |

| DFT | Free energy profiles of reaction routes | Elucidates the sequence of bond formation in copper-catalyzed cyclizations to form oxazolines | beilstein-journals.org |

| DFT (M06-2X, ωB97XD) | Reaction barriers, kinetic rate coefficients | Determines the preferred pathway (OH-addition vs. H-abstraction) in atmospheric oxidation | rsc.org |

By applying these computational methods to this compound, one could precisely model its reactivity, including the Sₙ2 displacement at the chloromethyl group, electrophilic substitution on the phenoxy ring, and potential ether cleavage pathways, providing a detailed, quantitative understanding of its chemical behavior.

Spectroscopic and Advanced Structural Elucidation of 4 Chloromethyl 2 Phenoxy 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed experimental NMR data for 4-(Chloromethyl)-2-phenoxy-1,3-oxazole is not available in the reviewed literature. The elucidation of its chemical structure would typically involve the following analyses:

1H NMR Spectroscopic Analysis

A proton NMR spectrum would be expected to show distinct signals for the protons of the chloromethyl group, the oxazole (B20620) ring, and the phenoxy group. The chemical shifts (δ), splitting patterns (multiplicity), and integration values would be crucial for assigning each proton to its specific position within the molecule.

13C NMR Spectroscopic Analysis

A carbon-13 NMR spectrum would provide information on the different carbon environments within the molecule. Signals corresponding to the chloromethyl carbon, the carbons of the oxazole ring, and the carbons of the phenoxy group would be expected at characteristic chemical shifts.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To confirm the precise structural assignments, 2D NMR techniques would be employed:

COSY (Correlation Spectroscopy): Would reveal proton-proton couplings, helping to establish connectivity within the phenoxy ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for connecting the phenoxy group to the oxazole ring and confirming the position of the chloromethyl group.

Mass Spectrometry (MS)

Specific mass spectrometry data for this compound has not been reported in the searched sources. A mass spectrum would be used to determine the compound's molecular weight by identifying the molecular ion peak (M+). The fragmentation pattern would offer further structural evidence, likely showing characteristic fragments corresponding to the loss of the chloromethyl group or cleavage of the phenoxy group.

Infrared (IR) Spectroscopy

While no specific IR spectrum for this compound was found, analysis would focus on identifying characteristic absorption bands. Key vibrational frequencies would be expected for the C-O-C stretching of the phenoxy ether linkage, C=N and C=C stretching of the oxazole ring, and C-Cl stretching of the chloromethyl group.

X-ray Crystallography for Solid-State Structure Determination

There is no published X-ray crystal structure for this compound in the searched crystallographic databases. If a suitable single crystal could be grown, X-ray crystallography would provide definitive information about its solid-state conformation, including bond lengths, bond angles, and intermolecular interactions.

Elemental Analysis for Purity and Composition

Elemental analysis is a cornerstone technique in the characterization of novel chemical entities, providing a fundamental assessment of a compound's purity and verifying its empirical formula. This analytical method precisely measures the weight percentage of constituent elements—typically carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined values are then compared against the theoretically calculated percentages derived from the compound's proposed molecular formula. A close correlation between the found and calculated values, generally within a ±0.4% margin, is a strong indicator of high purity and lends crucial support to the assigned chemical structure.

For this compound, the theoretical elemental composition is calculated based on its molecular formula, C₁₀H₈ClNO₂. This formula indicates that each molecule is constituted of ten carbon atoms, eight hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight of the compound is 209.63 g/mol .

The expected (calculated) percentages for carbon, hydrogen, and nitrogen are as follows:

Carbon (C): 57.29%

Hydrogen (H): 3.85%

Nitrogen (N): 6.68%

These theoretical values serve as the benchmark against which experimental results are measured. While specific experimental data from published studies on this compound are not available, the table below illustrates how such data would be presented and interpreted.

Table 1: Elemental Analysis of this compound

| Element | Calculated (%) | Found (%) |

| Carbon (C) | 57.29 | Data not available |

| Hydrogen (H) | 3.85 | Data not available |

| Nitrogen (N) | 6.68 | Data not available |

In a typical research context, the "Found (%)" column would be populated with the results obtained from an elemental analyzer. For instance, if an analysis yielded values of C, 57.15%; H, 3.90%; and N, 6.61%, the close agreement with the calculated percentages would strongly affirm the compound's elemental composition and high degree of purity. Any significant deviation could suggest the presence of impurities, residual solvents, or an incorrect structural assignment. Therefore, elemental analysis is an indispensable tool in the rigorous structural elucidation of newly synthesized compounds like this compound.

Computational Chemistry and Theoretical Studies of Oxazole Systems

Electronic Structure and Aromaticity Assessment of the 1,3-Oxazole Ring

The 1,3-oxazole ring is a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom. Its structure is planar, with all ring atoms being sp² hybridized, allowing for the formation of a delocalized π-electron system. thepharmajournal.com This delocalization of six π-electrons across the ring is a key characteristic of aromatic compounds.

Quantum Chemical Calculations (e.g., DFT) for Reactivity Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity of molecules. irjweb.comajchem-a.com These methods are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. irjweb.comrdd.edu.iq A smaller energy gap generally implies higher reactivity because less energy is required to excite an electron from the HOMO to the LUMO. rdd.edu.iq

Global reactivity descriptors, derived from HOMO and LUMO energies, provide further quantitative measures of reactivity. These include:

Chemical Hardness (η): Resistance to change in electron distribution. A molecule with a large HOMO-LUMO gap is considered "hard."

Chemical Potential (μ): The escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

Theoretical DFT analysis has been performed on various oxazole (B20620) derivatives to calculate these parameters. irjweb.com For instance, calculations on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine using the B3LYP/6–311++G(d,p) basis set revealed a HOMO-LUMO energy gap of 4.8435 eV, suggesting significant reactivity. irjweb.com While specific calculations for 4-(Chloromethyl)-2-phenoxy-1,3-oxazole are not detailed in the available literature, the same theoretical framework can be applied to predict its reactivity profile. Molecular electrostatic potential (MEP) maps can also be generated to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, thereby predicting sites for chemical attack. researchgate.net

| Parameter | Symbol | Formula | Example Value (eV) | Interpretation |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | -5.6518 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | ELUMO | - | -0.8083 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.8435 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Chemical Hardness | η | (ELUMO - EHOMO) / 2 | 2.4218 | Measures resistance to deformation of electron cloud. "Hard" molecules have a large energy gap. |

| Chemical Potential | μ | (EHOMO + ELUMO) / 2 | -3.2301 | Relates to the escaping tendency of electrons. |

| Electrophilicity Index | ω | μ2 / (2η) | 2.1543 | Measures the propensity of a species to accept electrons. |

Note: The values presented are for the example compound N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine and serve to illustrate the application of these computational methods. irjweb.com

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. nih.gov For a molecule like this compound, which possesses several rotatable single bonds, MD simulations are particularly valuable for exploring its conformational landscape. The key areas of flexibility are the C-O bond connecting the phenoxy group to the oxazole ring and the C-C bond linking the chloromethyl group.

MD simulations can reveal the most stable conformations (lowest energy states) and the energy barriers between different conformations. scielo.br By simulating the molecule's behavior in a given environment (e.g., in a solvent or in vacuum) over a period of time, researchers can understand its dynamic structure, stability, and how it might interact with other molecules, such as biological receptors. nih.govresearchgate.net Parameters such as the Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of specific regions. scielo.brnih.gov Such analyses are crucial for understanding structure-activity relationships, as the biological activity of a molecule is often dependent on its three-dimensional shape. nih.gov

Investigation of Substitution Effects on Reactivity and Stability

The substituents on the oxazole ring—a phenoxy group at position C2 and a chloromethyl group at C4—have a profound impact on the electronic properties, reactivity, and stability of the entire molecule. rsc.org

Chloromethyl Group at C4: The chloromethyl group is primarily an electron-withdrawing group due to the electronegativity of the chlorine atom. This withdrawal of electron density affects the reactivity of the oxazole ring. Electrophilic substitution on an unsubstituted oxazole ring typically occurs at the C5 position. thepharmajournal.com An electron-withdrawing group at C4 would further deactivate the ring towards electrophilic attack. Theoretical studies on substituted azoles have confirmed that electron-withdrawing groups can significantly alter the aromaticity and electron distribution of the ring. researchgate.net

Computational studies allow for a systematic investigation of these substitution effects. rsc.org By calculating atomic charges, Fukui functions, and electrostatic potentials, the most reactive sites for both electrophilic and nucleophilic attack can be precisely identified. rsc.org These analyses help explain how the specific arrangement of substituents in this compound dictates its unique chemical personality.

| Position | Substituent | Electronic Effect | Predicted Impact on Reactivity |

|---|---|---|---|

| C2 | Phenoxy (-OPh) | Electron-donating (resonance), Electron-withdrawing (inductive) | Modulates reactivity at C2, a primary site for nucleophilic attack. May influence the overall electron density of the ring. |

| C4 | Chloromethyl (-CH2Cl) | Electron-withdrawing (inductive) | Deactivates the ring towards electrophilic substitution. May increase the acidity of the C5 proton. |

| C5 | - | - | Generally the preferred site for electrophilic attack, but reactivity is reduced by the C4 substituent. |

Role of 4 Chloromethyl 2 Phenoxy 1,3 Oxazole in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Construction

The primary utility of 4-(chloromethyl)-2-phenoxy-1,3-oxazole in complex molecule synthesis stems from the reactivity of its chloromethyl group. This functional group behaves similarly to a benzylic chloride, making it an excellent electrophile for reactions with a wide array of nucleophiles. nih.gov This reactivity allows for the straightforward introduction of the 2-phenoxy-1,3-oxazole moiety into larger, more elaborate structures.

Key transformations include reactions with:

Amine Nucleophiles: Primary and secondary amines, such as ethanolamine, morpholine, and N-methyl piperazine, readily displace the chloride to form the corresponding N-substituted (2-phenoxy-1,3-oxazol-4-yl)methylamines. nih.gov This reaction is fundamental for building molecules with potential biological activity.

Oxygen Nucleophiles: Alkoxides and phenoxides can be used to generate ether linkages. This allows for the connection of the oxazole (B20620) core to other molecular fragments through a flexible ether bond. nih.gov

Sulfur Nucleophiles: Thiolates, such as thiophenoxide, react efficiently to produce thioethers. These sulfur-containing compounds can be further oxidized to sulfones, which are valuable intermediates for carbon-carbon bond formation. nih.gov

Carbon Nucleophiles: Stabilized carbanions, like those derived from diethyl malonate, can be alkylated using the chloromethyl group. This C-C bond-forming reaction is crucial for chain extension and the construction of complex carbon skeletons, as demonstrated in the synthesis of the anti-inflammatory drug Oxaprozin from a related 2-(bromomethyl)oxazole. nih.gov

The versatility of these reactions makes this compound a key building block for constructing diverse molecular frameworks.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Resulting Functional Group | Product Class |

|---|---|---|---|

| Amine | Morpholine | -CH₂-N(CH₂)₄O | Aminomethyl-oxazole |

| Alcohol/Alkoxide | Sodium Ethoxide | -CH₂-O-CH₂CH₃ | Alkoxymethyl-oxazole |

| Phenol/Phenoxide | Sodium Phenoxide | -CH₂-O-Ph | Phenoxymethyl-oxazole |

| Thiol/Thiolate | Sodium Thiophenoxide | -CH₂-S-Ph | Thioether |

| Carbanion | Diethyl malonate anion | -CH₂-CH(COOEt)₂ | Malonic ester derivative |

Application in the Synthesis of Heterocyclic Scaffolds and Ring Systems

Beyond simple substitution, this compound serves as a precursor for the construction of more complex heterocyclic systems. The oxazole ring can act as a diene in Diels-Alder reactions, and the chloromethyl group can participate in cyclization reactions to form fused or spirocyclic ring systems. thepharmajournal.com

For instance, the amine derivatives formed from the reaction of this compound with bifunctional nucleophiles can undergo subsequent intramolecular reactions to yield novel bicyclic or macrocyclic structures. The nitrogen atom of the oxazole ring can also be involved in coordination with metal catalysts, influencing subsequent transformations on other parts of the molecule. The versatility of the oxazole nucleus makes it an important component in the synthesis of new chemical entities for medicinal chemistry. chemmethod.com

Precursor to Functionalized Aminoketones, Amino Acids, and Peptidomimetics

The this compound scaffold is a valuable starting point for the synthesis of non-proteinogenic amino acids and their derivatives, which are crucial components in drug discovery and chemical biology. thieme.de The synthesis pathway typically involves the conversion of the chloromethyl group into an amino or azido (B1232118) functionality, followed by further elaboration.

A common strategy involves:

Nucleophilic Substitution: The chloromethyl group is reacted with sodium azide (B81097) to produce the corresponding 4-(azidomethyl) derivative.

Reduction: The azide is then reduced to a primary amine, yielding (2-phenoxy-1,3-oxazol-4-yl)methanamine.

Elaboration: This primary amine can be acylated, alkylated, or used in peptide coupling reactions. Hydrolysis of a precursor ester or nitrile group elsewhere on an elaborated molecule can yield the final oxazole-containing amino acid.

These novel oxazolyl amino acids can be incorporated into peptide chains to create peptidomimetics. nih.govfrontiersin.org The rigid, planar oxazole ring serves as a bioisostere for a peptide bond or an amino acid side chain, imparting conformational constraint and metabolic stability to the resulting molecule. mdpi.com This approach has been used to develop peptidomimetics with antimicrobial properties. rsc.org The synthesis of N-acyl-α-amino ketones is also possible through the controlled oxidation of corresponding amino alcohol precursors derived from the oxazole scaffold. nih.gov

Utility in Combinatorial Chemistry and Diversity-Oriented Synthesis

Combinatorial chemistry and diversity-oriented synthesis (DOS) are powerful strategies for rapidly generating large libraries of compounds for high-throughput screening in drug discovery. openaccessjournals.com this compound is an ideal scaffold for such approaches due to the reliable and versatile reactivity of its chloromethyl group.

This single starting material can be reacted in parallel with a diverse set of nucleophiles (amines, alcohols, thiols, etc.) to quickly produce a library of compounds, each bearing the common 2-phenoxy-oxazole core but differing in the substituent attached to the methylene (B1212753) bridge. This allows for a systematic exploration of the structure-activity relationship (SAR) around that position. The focus of DOS is to maximize the structural diversity of the resulting library, and the oxazole scaffold can be further modified to create a wide range of molecular shapes and functionalities. nih.gov

Table 2: Example of a Combinatorial Library Synthesis Scheme

| Scaffold | Reactive Site | Building Block (R-Nu) | Library Product Structure |

|---|---|---|---|

| This compound | -CH₂-Cl | R-NH₂ (Diverse Amines) | 4-((R-amino)methyl)-2-phenoxy-1,3-oxazole |

| This compound | -CH₂-Cl | R-OH (Diverse Alcohols) | 4-((R-oxy)methyl)-2-phenoxy-1,3-oxazole |

| This compound | -CH₂-Cl | R-SH (Diverse Thiols) | 4-((R-thio)methyl)-2-phenoxy-1,3-oxazole |

Development of Ligand Frameworks Incorporating the Oxazole Moiety

The 1,3-oxazole ring contains both a nitrogen and an oxygen atom which can act as donor atoms for metal coordination, making it a valuable component in the design of ligands for transition metal catalysis. The synthesis of ligands incorporating the 2-phenoxy-1,3-oxazole framework allows for fine-tuning of the steric and electronic properties of the resulting metal complexes.

By modifying the substituents on the oxazole or phenoxy rings, chemists can modulate the ligand's properties to optimize the activity and selectivity of a catalyst for a specific reaction, such as polymerization or asymmetric synthesis. mdpi.com For example, bidentate ligands can be synthesized by introducing another coordinating group onto the molecule, starting from the reactive chloromethyl handle. The resulting vanadium complexes with oxazole-based ligands have shown activity in ethylene (B1197577) polymerization and copolymerization reactions. mdpi.com

Future Research Directions for 4 Chloromethyl 2 Phenoxy 1,3 Oxazole

Exploration of Novel Catalytic Transformations

The reactivity of the C-Cl bond in the chloromethyl group is a prime target for innovative catalytic strategies. Future research will likely move beyond traditional nucleophilic substitutions to explore more advanced metal-catalyzed cross-coupling reactions.

Key Areas of Exploration:

C-H Activation: Iridium or rhodium-catalyzed C-H activation could enable the direct coupling of the chloromethyl group with a wide range of otherwise inert C-H bonds in other molecules, offering a highly atom-economical route to complex structures. researchgate.net

Dual Catalysis: Systems that combine photoredox catalysis with transition metal catalysis could open new reaction pathways. wikipedia.orgmdpi.com For instance, a photoredox catalyst could generate a radical from the C-Cl bond, which then engages with a separate transition metal catalytic cycle to form new C-C or C-heteroatom bonds under exceptionally mild conditions. nih.gov

Main-Group Catalysis: Exploring the use of frustrated Lewis pairs (FLPs) or other main-group ambiphilic species for the activation of the C-Cl bond presents a sustainable, metal-free alternative to traditional transition metal catalysis. researchgate.net

Table 1: Potential Novel Catalytic Reactions for 4-(Chloromethyl)-2-phenoxy-1,3-oxazole

| Catalytic Strategy | Potential Reactant | Potential Product | Catalyst System |

|---|---|---|---|

| C-H Arylation | Benzene | 4-(Benzyl)-2-phenoxy-1,3-oxazole | Iridium or Rhodium complexes |

| Photoredox/Nickel Dual Catalysis | Boronic Acids | 4-(Arylmethyl)-2-phenoxy-1,3-oxazole | Ir(ppy)₃ / NiCl₂(DME) |

| Reductive Coupling | Alkenes | Functionalized alkyl-oxazoles | Photoredox catalyst with Hantzsch ester |

Integration into Continuous Flow Synthesis for Scalability

To meet potential industrial demand, the synthesis of this compound and its derivatives needs to be scalable, safe, and efficient. Continuous flow chemistry offers significant advantages over traditional batch processing. Research has already demonstrated the successful continuous flow synthesis of various substituted oxazoles, indicating the high potential for applying this technology to the target molecule. durham.ac.ukacs.orgresearchgate.net

Future work should focus on developing a multi-step, fully automated flow synthesis. acs.org This could involve the initial formation of the oxazole (B20620) ring followed by in-line chlorination of the methyl group, purification, and subsequent derivatization. nih.gov Such an integrated system would enhance safety by minimizing the handling of hazardous intermediates and reagents, improve reproducibility, and allow for rapid, on-demand production. durham.ac.uk

Key Research Objectives:

Reactor Design: Development of optimized packed-bed or microfluidic reactors for each synthetic step. nih.gov

In-line Analysis: Integration of real-time monitoring techniques (e.g., FT-IR, UV-Vis) to ensure quality control.

Telescoped Reactions: Designing a sequence where the crude output of one reactor is directly fed into the next, eliminating intermediate workup and purification steps.

Investigation of Photochemical Reactivity Beyond Current Paradigms

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the formation of radical intermediates under mild conditions. nih.gov The C-Cl bond of this compound is an ideal handle for such transformations. While reductive dehalogenation is a known process, future research can explore more complex photochemical pathways. wikipedia.orgmdpi.com

Potential Photochemical Applications:

Radical Addition to π-Systems: The generation of a 2-phenoxy-1,3-oxazol-4-ylmethyl radical via photoredox catalysis could be used in additions to alkenes, alkynes, and arenes to construct complex carbon skeletons. mdpi.com

Consecutive Photoinduced Electron Transfer (conPET): This process uses the energy from two photons to overcome the thermodynamic limits of single-photon catalysis, potentially enabling the activation of the typically robust C-Cl bond for challenging transformations. researchgate.net

Organocatalyzed Photoredox Reactions: Utilizing organic dyes as photosensitizers would offer a cheaper and more sustainable alternative to expensive iridium and ruthenium catalysts for activating the chloromethyl group. nih.gov

Table 2: Proposed Photochemical Transformations

| Reaction Type | Reagent | Catalyst Type | Potential Outcome |

|---|---|---|---|

| Giese Addition | Electron-deficient alkene | Organic Dye (e.g., Eosin Y) | C-C bond formation |

| Atom Transfer Radical Addition (ATRA) | Alkene | Ru(bpy)₃Cl₂ | Addition of both chloromethyl radical and Cl atom |

| C-N Coupling | Amine or Amide | Iridium photoredox catalyst | Synthesis of amino-functionalized oxazoles |

Design and Synthesis of Advanced Materials via Oxazole Scaffolds

The rigid, aromatic structure of the oxazole ring makes it an attractive scaffold for the development of advanced materials. tandfonline.comnih.gov The phenoxy and chloromethyl groups on this compound provide two distinct points for polymerization or functionalization, opening avenues for creating novel polymers, liquid crystals, and organic electronics. researchgate.net

Future Research Avenues:

Polymer Synthesis: The chloromethyl group can be converted into other functional groups (e.g., vinyl, ethynyl, or hydroxyl) to serve as a monomer for polymerization reactions. This could lead to the creation of novel poly(p-phenylene vinylene) (PPV) analogues or polyesters with unique photophysical or thermal properties.

Organic Light-Emitting Diodes (OLEDs): The oxazole core is a known electron-transporting moiety. By incorporating this scaffold into larger conjugated systems, new materials for OLEDs or other organic electronic devices could be developed.

Functional Surfaces: The chloromethyl group can be used to graft the oxazole molecule onto surfaces (e.g., silica (B1680970) or gold), allowing for the modification of surface properties or the creation of new sensors.

Application of Machine Learning and AI in Synthetic Pathway Design

Key Applications:

Retrosynthesis Prediction: Using transformer-based models to predict optimal disconnections and identify the best precursor materials. jetir.orgchemrxiv.org

Reaction Condition Optimization: Employing ML algorithms to predict the optimal solvent, catalyst, temperature, and reaction time for a desired transformation, thereby minimizing trial-and-error experimentation. nih.gov

De Novo Drug Design: Combining AI-driven synthesis planning with computational biology to design and propose synthetic routes for entirely new drug candidates based on the oxazole scaffold.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Chloromethyl)-2-phenoxy-1,3-oxazole?

- Methodology : The compound is synthesized via cyclization of precursors like substituted benzaldehyde or phenoxyacetic acid derivatives. A common approach involves reacting phenoxyacetic acid hydrazide with chloromethylating agents (e.g., POCl₃ or PPA) under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile). The reaction typically requires 12–18 hours, followed by purification via crystallization (water-ethanol mixtures) to achieve yields ~65% .

Q. How is the compound characterized to confirm structural integrity?

- Methodology : Use a combination of NMR (¹H/¹³C) to identify proton environments and carbon frameworks, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography to resolve stereochemical details. For example, X-ray studies on similar oxazole derivatives confirm planar aromatic rings and substituent orientations .

Q. What nucleophilic substitution reactions are feasible at the chloromethyl group?

- Methodology : The chloromethyl group undergoes substitution with amines, thiols, or alkoxides in polar aprotic solvents (e.g., DMSO). Reactions are catalyzed by bases (e.g., K₂CO₃) or mild acids (e.g., glacial acetic acid) at 60–80°C for 4–6 hours. Monitor progress via TLC and purify using column chromatography .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yield and purity?

- Methodology : Systematically vary reaction parameters:

- Catalysts : Compare POCl₃ vs. PPA in cyclization; PPA may enhance regioselectivity .

- Solvents : Test DMSO vs. acetonitrile for solubility and reaction rate.

- Temperature : Optimize reflux duration (e.g., 12 vs. 18 hours) to minimize side products.

Use DOE (Design of Experiments) to identify critical factors and validate with HPLC purity assays .

Q. How to resolve contradictions in reported biological activity data?

- Methodology : If studies report conflicting bioactivity (e.g., antimicrobial vs. no activity), conduct controlled assays using standardized protocols (e.g., microdilution for MIC determination). Validate compound purity via NMR/MS and account for substituent effects (e.g., fluorophenyl groups in analogs enhance lipophilicity and bioavailability) .

Q. What strategies are effective for studying structure-activity relationships (SAR) in oxazole derivatives?

- Methodology : Synthesize analogs with varied substituents (e.g., trifluoromethyl, azide, or methyl groups) and evaluate their biological activity. For example:

- Replace the chloromethyl group with azide for click chemistry applications .

- Introduce fluorine to enhance metabolic stability and target binding .

Test derivatives in enzymatic assays (e.g., acetylcholinesterase inhibition) or cellular models (e.g., cytotoxicity in cancer lines) .

Q. How to design experiments for evaluating acaricidal or insecticidal activity?

- Methodology : Use a leaf-dipping method for mites (e.g., Tetranychus cinnabarinus):

Prepare compound solutions in acetone/water (e.g., 0.01–1.0 mg/L).

Treat larvae/eggs and monitor mortality/hatching rates over 48–72 hours.

Calculate LC₅₀ values and compare with commercial agents (e.g., etoxazole). Include positive/negative controls and triplicate replicates .

Data Contradiction Analysis

Q. Why do different studies report varying yields for the same reaction?

- Analysis : Discrepancies often arise from subtle differences in reaction conditions (e.g., solvent purity, moisture levels, or heating efficiency). For example, POCl₃-mediated cyclization may yield 65% in anhydrous DMSO but drop to 50% if traces of water are present. Validate protocols using Karl Fischer titration for solvent dryness and in situ IR to monitor reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.